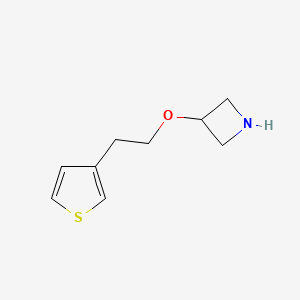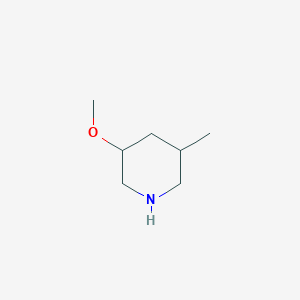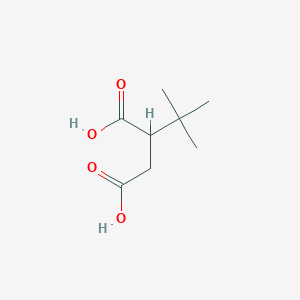![molecular formula C13H24O2 B13618590 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a propanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by a series of reactions including reduction, oxidation, and esterification. The reaction conditions typically involve the use of strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted cyclohexyl compounds.
Aplicaciones Científicas De Investigación
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoic acid: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylpropanoic acid: Similar structure but without the methyl and isopropyl substitutions.
Uniqueness
This detailed article provides a comprehensive overview of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H24O2 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h9-12H,4-8H2,1-3H3,(H,14,15) |
Clave InChI |
FYNBPPYZPKUIDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



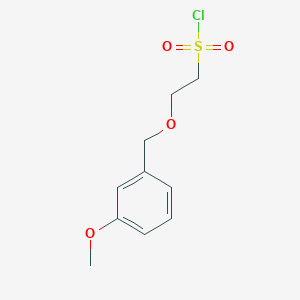

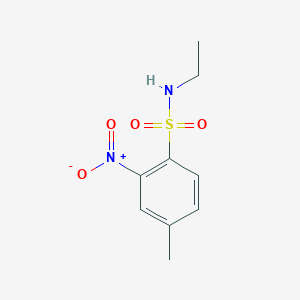

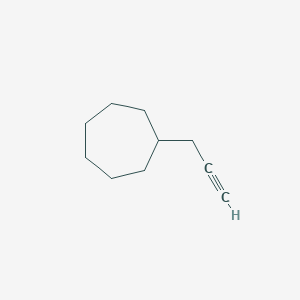



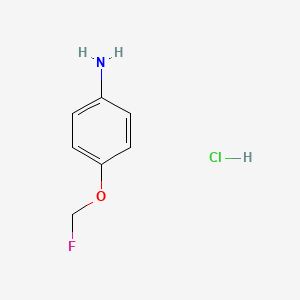
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
